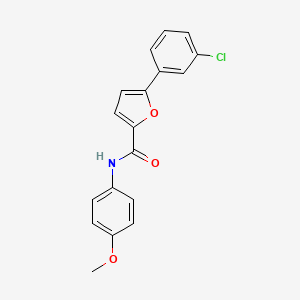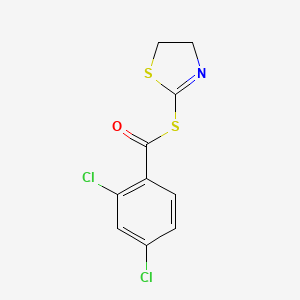![molecular formula C16H24N2O3 B5859682 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5859682.png)
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as EMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMEA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of acetamide and is classified as an ether amide.
Mécanisme D'action
The exact mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it is believed to act through multiple pathways. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to reduce the production of prostaglandin E2 (PGE2), a lipid mediator that plays a role in inflammation and pain. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer progression. Additionally, 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to increase the expression of genes involved in glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to be stable under a wide range of conditions, making it suitable for use in various assays. Additionally, 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have low toxicity in animal models.
However, there are also limitations to using 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in lab experiments. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has poor solubility in water, which can make it difficult to work with in some assays. Additionally, the mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of research is to further investigate the mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. Understanding the molecular pathways through which 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide exerts its effects could lead to the development of more effective therapies. Another area of research is to investigate the potential use of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in combination with other drugs for the treatment of cancer and inflammation. Finally, further studies are needed to investigate the safety and efficacy of 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in human clinical trials.
In conclusion, 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is a chemical compound that has shown potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been synthesized using a simple and efficient method and has several advantages for lab experiments. However, there are also limitations to using 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylphenol with N-(2-chloroethyl)morpholine in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acetic anhydride to obtain 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has shown potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory mediators in animal models of inflammation. 2-(4-ethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-14-3-5-15(6-4-14)21-13-16(19)17-7-8-18-9-11-20-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBIRIRAOHTLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)

![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)
![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)
![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)
![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)